N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride
CAS No.: 1609399-89-4
Cat. No.: VC2877262
Molecular Formula: C11H22ClN3
Molecular Weight: 231.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609399-89-4 |
|---|---|
| Molecular Formula | C11H22ClN3 |
| Molecular Weight | 231.76 g/mol |
| IUPAC Name | N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H21N3.ClH/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3;/h8,12H,6-7H2,1-5H3;1H |
| Standard InChI Key | NUFPLVVHFXRWJN-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl |
| Canonical SMILES | CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl |
Introduction
| Identifier Type | Value |
|---|---|
| PubChem CID | 75530696 |
| CAS Registry Number | 1609399-89-4 |
| Synonyms | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride |
| N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine hydrochloride | |
| N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine;hydrochloride | |
| N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)propan-2-aminehydrochloride | |
| Parent Compound CID | 28063594 (N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine) |
Historical Context and Development
The development of this specific compound likely follows the general trend in medicinal chemistry of exploring substituted heterocycles with various functional groups to discover new bioactive molecules. The presence of both a pyrazole ring and an amine functional group in this compound suggests potential biological activity through multiple interaction mechanisms, which may have motivated its synthesis and subsequent investigation.
Chemical Properties and Structure
Molecular Structure and Composition
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₃·HCl |
| Molecular Weight | 231.76 g/mol |
| Creation Date in Database | July 12, 2014 |
| Last Modification Date | April 5, 2025 |
| Core Structure | 1H-pyrazole ring |
| Key Functional Groups | Ethyl group (at N-1 position) |
| Methyl groups (at positions 3 and 5) | |
| Methylene linker (at position 4) | |
| 2-propanamine group | |
| Hydrochloride salt form |
The structural components of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride can be described as follows:
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A central 1H-pyrazole ring forming the core heterocyclic structure
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An ethyl group attached to the N-1 position of the pyrazole ring
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Methyl groups at positions 3 and 5 of the pyrazole ring
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A methylene (CH₂) linker at position 4 of the pyrazole ring
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A 2-propanamine (isopropylamine) group attached to the methylene linker
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A hydrochloride counterion that forms a salt with the amine nitrogen
Physical and Chemical Characteristics
Based on its chemical structure and the properties of similar compounds, N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride likely exhibits the following physical and chemical characteristics:
Table 3: Predicted Physical and Chemical Properties
| Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Typical for hydrochloride salts of amine-containing compounds |
| Color | White to off-white | Common for pure organic hydrochloride salts |
| Solubility | Likely soluble in water and polar organic solvents | Due to the hydrochloride salt formation increasing polarity |
| Moderately soluble in alcohols | Common for similar structures | |
| Limited solubility in non-polar solvents | Due to the ionic character of the salt form | |
| Acid-Base Properties | Contains a basic amine group (protonated in HCl form) | Inherent to the chemical structure |
| Acidic counterion (chloride) | Part of the salt form | |
| Stability | Relatively stable under standard conditions | Based on similar pyrazole derivatives |
| Potentially hygroscopic | Common for amine hydrochlorides |
The presence of the hydrochloride salt form typically enhances water solubility compared to the free base, which can be advantageous for biological testing and pharmaceutical applications. The compound's stability is likely influenced by the aromatic nature of the pyrazole ring, which provides resistance to oxidation compared to many other heterocycles.
Structural Features and Reactivity
The structural features of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride contribute significantly to its chemical behavior and potential reactivity:
The methyl groups at positions 3 and 5 contribute to the electron density of the pyrazole ring through inductive effects, potentially altering its electronic properties and reactivity compared to unsubstituted pyrazole. These groups also increase the steric bulk around the ring, which may influence binding interactions with potential biological targets.
The methylene linker at position 4 provides conformational flexibility between the pyrazole core and the isopropylamine group. This flexibility could be important for the compound's ability to adopt optimal conformations for binding to biological targets.
The isopropylamine group, particularly in its protonated form in the hydrochloride salt, can serve as a hydrogen bond donor and participate in electrostatic interactions. The tertiary amine structure provides a center for potential interactions with biological targets through ionic bonding or hydrogen bonding networks.
Synthesis and Preparation Methods
Purification and Characterization
The purification and characterization of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride would typically involve standard techniques used for similar organic compounds. Based on the purification methods described for related compounds in search result , techniques likely include:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Conversion to the hydrochloride salt for purification purposes
For characterization, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Elemental Analysis for composition confirmation
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Infrared Spectroscopy for functional group identification
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Melting point determination for purity assessment
The presence of both a pyrazole ring and an amine functional group in N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride suggests potential for multiple interaction mechanisms with biological targets. The recent update of this compound in chemical databases (April 2025) indicates ongoing research interest that may be related to exploring such biological activities.
Structure-Activity Considerations
Several structural features of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride may influence its potential biological activities:
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The 1,3,5-substitution pattern on the pyrazole ring can affect binding orientations with biological targets
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The ethyl and methyl substituents increase lipophilicity, potentially enhancing membrane permeability
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The flexible methylene linker may allow for optimal positioning of the amine group for target interactions
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The isopropylamine group provides a positive charge center in the salt form, which can interact with negatively charged binding sites
From search result , we can observe that similar pyrazole derivatives have been synthesized and evaluated for antibacterial properties, suggesting that our target compound might also possess such activity . The specific substitution pattern may confer unique binding properties with biological targets compared to other pyrazole derivatives.
Research Status and Future Directions
Future Research Opportunities
Based on the structural features of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride and the research trends in pyrazole chemistry, several future research directions can be identified:
Table 5: Potential Future Research Directions
The development of comprehensive structure-activity relationship studies would be particularly valuable, exploring how modifications to different portions of the molecule affect its physical properties and biological activities. Such studies could provide insights for the rational design of new compounds with enhanced properties for specific applications.
Comparative Analysis
Related Pyrazole Derivatives
Several pyrazole derivatives with structural similarities to N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride have been reported in the literature, providing context for understanding our target compound.
Search result describes the synthesis and characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone and its derivatives, which share the 3,5-dimethyl-1H-pyrazole core structure with our target compound . These compounds were synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromacetophenone in acetonitrile, followed by further derivatization.
Table 6: Comparison with Related Pyrazole Derivatives
Structure-Property Relationships
The structure of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride can be analyzed in terms of how its specific structural features might influence its properties compared to related compounds:
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The 3,5-dimethyl substitution pattern on the pyrazole ring is common in biologically active pyrazole derivatives and generally enhances lipophilicity while providing steric effects that can influence binding specificity.
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The N-1 ethylation differentiates this compound from many other pyrazole derivatives that are either unsubstituted at this position or bear different substituents. This modification likely affects the electronic properties of the pyrazole ring and its hydrogen-bonding capabilities.
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The functionalization at the C-4 position with a methylene-linked isopropylamine group is relatively uncommon among reported pyrazole derivatives and may confer unique binding properties.
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The hydrochloride salt form improves water solubility compared to the free base, which can be advantageous for biological testing and pharmaceutical applications.
These structure-property relationships suggest that N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride occupies a relatively unexplored chemical space within the broader family of pyrazole derivatives, offering opportunities for novel discoveries.
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